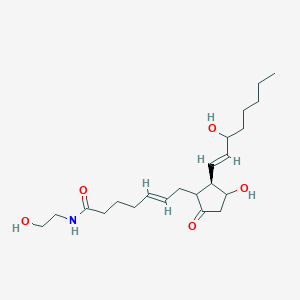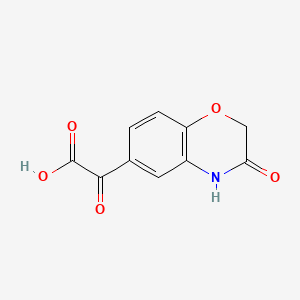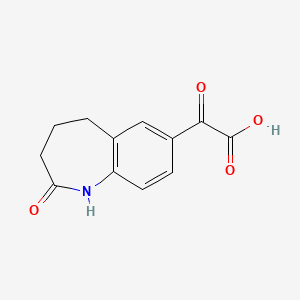
Prostaglandin E2 Ethanolamide
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Prostaglandin E2 Ethanolamide (PGE2-EA) is a derivative of Prostaglandin E2 (PGE2), and it acts as an agonist at E prostanoid (EP) receptors 1-4 . These receptors are G protein-coupled receptors with distinct signaling properties . The primary role of these receptors is to mediate the physiological effects of PGE2, which include inflammation, vasodilation, and bronchoconstriction .
Mode of Action
PGE2-EA interacts with its targets, the EP receptors, and induces various physiological changes. It has been reported that PGE2-EA can downregulate the production of TNF-α by human mononuclear cells in response to an immune stimulus, i.e., LPS-activated TLR-4 . This appears to occur via a cAMP-dependent mechanism that most likely involves binding to the EP2 receptor .
Biochemical Pathways
PGE2-EA is formed via COX-2 metabolism of arachidonoyl ethanolamide (AEA) . The cyclooxygenase (COX) enzymes convert arachidonic acid (AA) to the precursor molecule prostaglandin H2 (PGH2), which is then converted to PGE2 . After synthesis, PGE2-EA is rapidly transported into the extracellular microenvironment, where it binds to and activates the EP receptors . This leads to the initiation of divergent signaling cascades that mediate a variety of physiological functions .
Pharmacokinetics
It is known that pge2-ea is formed via the metabolism of arachidonoyl ethanolamide (aea) by cox-2
Result of Action
The action of PGE2-EA results in various physiological changes. For instance, it has been shown to prevent morphological changes and F-actin rearrangement, as well as reduce L-homocysteine-induced NLRP3 inflammasome formation and activation in podocytes . Ex vivo, PGE2-EA reduces luminal damage and lymphocyte infiltration in a human mucosal explant colitis model .
Analyse Biochimique
Biochemical Properties
Prostaglandin E2 Ethanolamide acts as an agonist at E prostanoid (EP) receptors 1-4 . It also inhibits indoleamine 2,3-dioxygenase-1 (IDO-1) in THP-1 cells and human monocytes . These interactions with enzymes and proteins play a crucial role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it prevents morphological changes and F-actin rearrangement . It also reduces L-homocysteine-induced NLRP3 inflammasome formation and activation in podocytes . Furthermore, it reduces luminal damage and lymphocyte infiltration in a human mucosal explant colitis model .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist at E prostanoid (EP) receptors 1-4 . It also inhibits indoleamine 2,3-dioxygenase-1 (IDO-1) in THP-1 cells and human monocytes .
Temporal Effects in Laboratory Settings
It is known that it has a significant impact on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the COX-2 metabolic pathway of arachidonoyl ethanolamide . It interacts with E prostanoid (EP) receptors 1-4 and indoleamine 2,3-dioxygenase-1 (IDO-1) .
Transport and Distribution
It is known to interact with E prostanoid (EP) receptors 1-4 and indoleamine 2,3-dioxygenase-1 (IDO-1), which may play a role in its localization or accumulation .
Subcellular Localization
Given its interactions with various enzymes and proteins, it is likely to be found in multiple compartments or organelles within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'éthanolamide de prostaglandine E2 peut être synthétisé par conversion enzymatique de l'arachidonoyl éthanolamide par la COX-2 . Le processus implique l'oxydation de l'arachidonoyl éthanolamide pour former l'éthanolamide de prostaglandine E2. Cette réaction nécessite généralement la présence de glutathion pour assurer des rendements élevés .
Méthodes de production industrielle : La production industrielle de l'éthanolamide de prostaglandine E2 implique l'extraction de l'arachidonoyl éthanolamide à partir de sources biologiques, suivie de sa conversion enzymatique à l'aide de la COX-2. Le produit est ensuite purifié par des techniques telles que la dialyse et l'extraction au chloroforme à des niveaux de pH spécifiques .
Analyse Des Réactions Chimiques
Types de réactions : L'éthanolamide de prostaglandine E2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courantes :
Réduction : Peut être réalisée à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de prostaglandines et des analogues d'éthanolamide .
4. Applications de la recherche scientifique
L'éthanolamide de prostaglandine E2 a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la biochimie lipidique et la voie de la cyclooxygénase.
Biologie : Investigué pour son rôle dans la signalisation cellulaire et l'inflammation.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans des conditions telles que l'hypertension pulmonaire, la colite et la modulation immunitaire
Industrie : Utilisé dans le développement de produits pharmaceutiques ciblant les récepteurs des prostaglandines.
5. Mécanisme d'action
L'éthanolamide de prostaglandine E2 exerce ses effets en se liant aux récepteurs E prostanoides (EP1-EP4) à la surface cellulaire . Cette liaison active des voies de signalisation intracellulaires impliquant l'adénosine monophosphate cyclique (AMPc), le triphosphate d'inositol (IP3) et les ions calcium (Ca2+) . Ces cascades de signalisation conduisent à diverses réponses physiologiques, notamment l'inflammation, la contraction des muscles lisses et la modulation immunitaire .
Composés similaires :
- Prostaglandine E2
- Prostaglandine D2
- Prostaglandine F2α
- Prostaglandine I2 (prostacycline)
- Thromboxane A2
Comparaison : L'éthanolamide de prostaglandine E2 est unique en raison de sa structure d'éthanolamide, qui améliore sa solubilité dans l'eau et sa stabilité par rapport aux autres prostaglandines . De plus, il cible spécifiquement les récepteurs E prostanoides, tandis que d'autres prostaglandines peuvent avoir des affinités de récepteurs plus larges .
Applications De Recherche Scientifique
Prostaglandin E2 Ethanolamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid biochemistry and the cyclooxygenase pathway.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in conditions such as pulmonary hypertension, colitis, and immune modulation
Industry: Utilized in the development of pharmaceuticals targeting prostaglandin receptors.
Comparaison Avec Des Composés Similaires
- Prostaglandin E2
- Prostaglandin D2
- Prostaglandin F2α
- Prostaglandin I2 (Prostacyclin)
- Thromboxane A2
Comparison: Prostaglandin E2 Ethanolamide is unique due to its ethanolamide structure, which enhances its water solubility and stability compared to other prostaglandins . Additionally, it specifically targets E prostanoid receptors, whereas other prostaglandins may have broader receptor affinities .
Propriétés
IUPAC Name |
(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKWUSPPIQURFM-IGDGGSTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194935-38-1 | |
| Record name | Prostaglandin E2 ethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194935-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)


![2,2'-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B565870.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)






